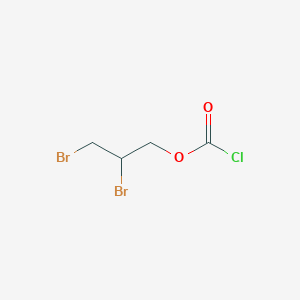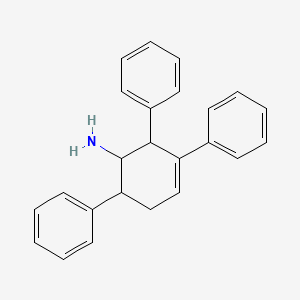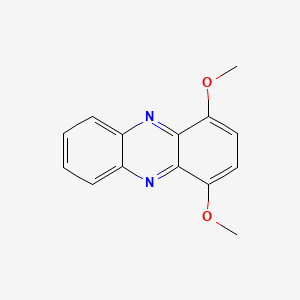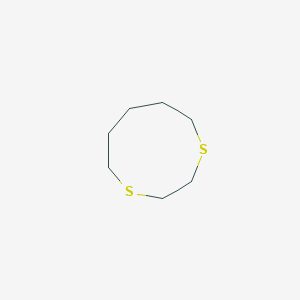
2,3-Dibromopropyl carbonochloridate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibromopropyl carbonochloridate is a chemical compound known for its applications in various industrial processes. It is characterized by the presence of bromine and chlorine atoms, which contribute to its reactivity and versatility in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromopropyl carbonochloridate typically involves the bromination of propyl derivatives followed by chlorination. One common method includes the reaction of 2,3-dibromopropanol with phosgene under controlled conditions to yield the desired carbonochloridate. The reaction is usually carried out in the presence of a catalyst and under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and chlorination processes. The use of continuous flow reactors and advanced separation techniques ensures high purity and yield of the final product. Safety measures are crucial due to the toxic nature of the reagents involved.
化学反応の分析
Types of Reactions: 2,3-Dibromopropyl carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride are employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions may produce carbonyl compounds.
科学的研究の応用
2,3-Dibromopropyl carbonochloridate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of flame retardants and other specialty chemicals.
作用機序
The mechanism of action of 2,3-Dibromopropyl carbonochloridate involves its reactivity with nucleophiles and other reactive species. The presence of bromine and chlorine atoms makes it highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
類似化合物との比較
Tris(2,3-dibromopropyl) isocyanurate: A brominated flame retardant with similar reactivity.
2,3-Dibromopropyl phosphate: Another brominated compound used in flame retardants.
Uniqueness: 2,3-Dibromopropyl carbonochloridate is unique due to its specific combination of bromine and chlorine atoms, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions makes it valuable in multiple scientific and industrial applications.
特性
CAS番号 |
6099-84-9 |
|---|---|
分子式 |
C4H5Br2ClO2 |
分子量 |
280.34 g/mol |
IUPAC名 |
2,3-dibromopropyl carbonochloridate |
InChI |
InChI=1S/C4H5Br2ClO2/c5-1-3(6)2-9-4(7)8/h3H,1-2H2 |
InChIキー |
LRECUZOYWSFTMP-UHFFFAOYSA-N |
正規SMILES |
C(C(CBr)Br)OC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(hydroxymethyl)-4-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]-4H-pyran-3-ol](/img/structure/B14725077.png)
acetic acid](/img/structure/B14725083.png)
![6-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14725085.png)








![4-[(3-Bromopropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14725149.png)
